Fmoc-d-Phenylalaninol
Description
Fundamental Role as a Chiral Building Block in Organic Synthesis
In the realm of organic synthesis, the creation of molecules with specific three-dimensional arrangements is paramount, as a molecule's stereochemistry often dictates its function. Enantiopure noncanonical amino acids and their derivatives are invaluable chiral building blocks for this purpose. rsc.org Fmoc-d-Phenylalaninol serves as a quintessential example of such a building block.
Its primary role stems from the fixed D-configuration at its chiral center. This allows chemists to introduce a specific stereocenter into a target molecule, guiding the synthesis toward a single desired enantiomer or diastereomer. This control is critical in the synthesis of complex natural products and pharmaceuticals where only one stereoisomer exhibits the desired biological activity.
The compound's utility extends to its use in creating chiral scaffolds and as a precursor for chiral ligands in asymmetric catalysis. iris-biotech.de The dual functionality of the amino and alcohol groups, once the Fmoc group is removed, provides handles for further chemical modification, enabling the construction of intricate molecular architectures. The Fmoc group itself is instrumental in this process; it effectively "masks" the highly reactive amine group, preventing it from undergoing unwanted side reactions during other synthetic transformations. wikipedia.org Its clean and efficient removal under non-acidic conditions preserves the integrity of other sensitive parts of the molecule, making it a reliable tool for multi-step synthetic strategies. wikipedia.org
Significance in Advanced Medicinal Chemistry and Biotechnology Research
The precise structure of this compound makes it a valuable asset in medicinal chemistry and biotechnology. A significant strategy in drug development involves the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but have improved therapeutic properties. sigmaaldrich.com Incorporating unnatural D-amino acids or their derivatives, like D-phenylalaninol (B555900), into peptide sequences can dramatically enhance their stability against degradation by proteases in the body, which preferentially cleave peptides made of natural L-amino acids. smolecule.comresearchgate.net This increased stability can lead to a longer duration of action for peptide-based drugs.
This compound is therefore used as a starting material in the design and synthesis of peptide-based therapeutics, including those targeting cancer and metabolic disorders. chemimpex.comguidechem.com Its D-configuration provides resistance to enzymatic breakdown, while the phenyl group can participate in crucial binding interactions with biological targets.
In biotechnology, Fmoc-protected amino acids are employed in the construction of peptide libraries for screening potential drug candidates and in protein engineering to modify and improve protein function or stability. chemimpex.com The ability to incorporate structural diversity through components like this compound is key to discovering new therapeutic compounds and developing novel biocatalysts. sigmaaldrich.comchemimpex.com
Research Landscape and Emerging Applications of this compound Derivatives
A burgeoning area of research focuses on the self-assembly properties of Fmoc-amino acid derivatives. researchgate.netnih.gov Molecules like this compound, which possess both a hydrophobic aromatic Fmoc group and a hydrogen-bonding backbone, can spontaneously self-assemble in water to form well-ordered nanostructures, such as nanofibers. acs.org These fibers can entangle to create a three-dimensional network that traps water, resulting in the formation of a supramolecular hydrogel. nih.gov
These hydrogels are the subject of intense study for a range of biomedical applications due to their biocompatibility and structural resemblance to the native extracellular matrix. researchgate.netnih.gov
Drug Delivery: The porous, nanofibrillar structure of these hydrogels makes them ideal for encapsulating and facilitating the controlled release of therapeutic agents. researchgate.net This is particularly useful for delivering drugs that are poorly soluble or need protection from degradation.
Tissue Engineering: These materials can serve as scaffolds to support cell growth and tissue regeneration. researchgate.netnih.gov Researchers have demonstrated that hydrogels made from Fmoc-peptide derivatives can be used for three-dimensional cell culture. nih.gov
Antimicrobial Materials: Studies have explored the antibacterial properties of hydrogels derived from Fmoc-phenylalanine derivatives. The hydrogel can act as a reservoir, releasing the active compound which can disrupt bacterial membranes.
The ability to tune the mechanical and chemical properties of these hydrogels by modifying the self-assembling building block makes this compound and related derivatives highly attractive for the rational design of new functional biomaterials. rsc.orgacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGBJASOHDROCR-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Fmoc D Phenylalaninol
Enantioselective Synthesis Strategies for d-Phenylalaninol (B555900) Scaffolds
The cornerstone of synthesizing Fmoc-d-Phenylalaninol is the production of optically pure d-phenylalaninol. This is primarily achieved through the enantioselective reduction of d-phenylalanine (B559541) or its derivatives, or through the resolution of racemic mixtures.
Asymmetric Catalysis and Induction Approaches
Asymmetric catalysis offers a direct and atom-economical route to d-phenylalaninol. This often involves the hydrogenation of a prochiral precursor using a chiral catalyst. For instance, the asymmetric hydrogenation of an N-acetyl dehydroamino-acid derived from terephthalic dialdehyde, using a rhodium catalyst with a chiral phosphine (B1218219) ligand like (R,R)-Ethyl-DuPhos, proceeds with high enantiomeric excess. acs.org This method is suitable for large-scale production. acs.org
Biocatalysis presents a green alternative, utilizing enzymes for stereoselective transformations. rsc.orgacs.org Phenylalanine ammonia-lyase (PAL) can be used to resolve racemic DL-phenylalanine by selectively converting the L-enantiomer to trans-cinnamic acid, leaving the desired D-phenylalanine, which can then be reduced. nih.gov Another biocatalytic approach involves a multi-enzyme cascade to convert L-phenylalanine into d-phenylalaninol with excellent enantioselectivity (>99% ee) and good yields (60-70%) under mild, aqueous conditions. rsc.org This cascade can involve deamination, decarboxylation, C-C coupling, and asymmetric reductive amination. rsc.org
Phase-transfer catalysis is another powerful technique. Using chiral phase-transfer catalysts, such as N-benzylcinchonidinium chloride, the asymmetric alkylation of a glycine (B1666218) Schiff base with benzyl (B1604629) bromide can produce d-phenylalanine derivatives with high optical purity (e.g., 89.9%). nih.govsioc-journal.cn
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are reusable chemical entities that temporarily attach to a substrate to direct a stereoselective reaction. While specific examples directly leading to d-phenylalaninol are less commonly detailed than catalytic methods in recent literature, the principle is well-established for synthesizing chiral amino alcohols. nih.govresearchgate.net For example, a cysteine-derived oxazolidinone can serve as a chiral auxiliary. nih.gov After mediating a stereoselective transformation, the auxiliary can be cleaved, yielding the chiral product. nih.gov These methods are valued for their reliability and high stereochemical control, though they may involve more steps compared to catalytic approaches. researchgate.net
Optimized Solid-Phase Synthesis Protocols
This compound is frequently used in Solid-Phase Peptide Synthesis (SPPS) to create peptides with C-terminal alcohol modifications, which can enhance biological activity. google.comniscpr.res.in
Fmoc-Strategy Adaptation for Amino Alcohol Incorporation
Incorporating an amino alcohol like this compound into SPPS requires modifications to the standard protocol because the hydroxyl group cannot form the typical ester linkage with carboxylic acid-based resins. google.com
Several strategies have been developed:
Pre-loaded Resins: A straightforward approach involves using resins pre-loaded with the Fmoc-amino alcohol. researchgate.net For example, Fmoc-phenylalaninol can be attached to a Ramage-PS resin, allowing for direct use in Fmoc/tBu-based peptide synthesis. researchgate.netresearchgate.net
Linker-Based Strategies: Specialized linkers can facilitate the attachment. The 2-chlorotrityl chloride (2-CTC) resin is commonly used, where the Fmoc-amino alcohol is attached via its hydroxyl group. thieme-connect.commdpi.com
O-N Acyl Intramolecular Transfer: An alternative method involves synthesizing an isopeptide on the resin, where the amino acid is initially acylated onto the hydroxyl group of the resin-bound amino alcohol. thieme-connect.com After cleavage from the resin, a spontaneous O-to-N acyl migration occurs to form the correct peptide bond, yielding the desired peptide alcohol. thieme-connect.com This process can lead to high yields (80-92%). thieme-connect.com
| Strategy | Description | Key Reagents/Resins | Advantages | Reference |
|---|---|---|---|---|
| Pre-loaded Resin | The Fmoc-amino alcohol is pre-attached to the solid support before peptide elongation. | Fmoc-Phe-ol-Rink-PS, Ramage-PS Resin | Straightforward, simplifies the initial loading step. | researchgate.net |
| Linker-Based Attachment | The amino alcohol is attached to a versatile linker on the resin via its hydroxyl group. | 2-Chlorotrityl chloride (2-CTC) resin | Widely applicable, compatible with standard Fmoc chemistry. | thieme-connect.commdpi.com |
| O-N Acyl Transfer | An isopeptide is synthesized and then undergoes intramolecular rearrangement upon cleavage to form the final peptide alcohol. | DIC, DMAP for acylation | Clever approach to form the peptide bond post-synthesis; high final yields. | thieme-connect.com |
Solution-Phase Synthesis Enhancements and Green Chemistry Considerations
While SPPS is dominant, solution-phase synthesis remains important, especially for large-scale production where purification of intermediates is feasible. sci-hub.se Enhancements in this area often focus on "green chemistry" principles, aiming to reduce waste and use less hazardous materials. rsc.orgmdpi.com
The reduction of N-protected amino acids to their corresponding alcohols is a key step. A simple, one-pot method involves activating the Fmoc-amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and then reducing the resulting anhydride (B1165640) with sodium borohydride (B1222165) in an aqueous medium. niscpr.res.in This method is rapid, avoids racemization, and is applicable to a variety of protecting groups. niscpr.res.in
The choice of solvent is a major consideration in green chemistry. Propylene (B89431) carbonate has been identified as a viable green solvent that can replace more toxic options like DMF and dichloromethane (B109758) in both coupling and deprotection steps during peptide synthesis. rsc.org Another approach involves using water as the solvent, facilitated by water-dispersible amino acid nanoparticles and microwave assistance, creating an environmentally friendly protocol. mdpi.comnih.gov These aqueous methods have proven effective for synthesizing even difficult peptide sequences with low racemization. nih.gov
| Technique | Green Principle | Example | Outcome | Reference |
|---|---|---|---|---|
| Biocatalysis | Use of renewable feedstocks, catalysis, mild conditions | Multi-enzyme cascade to convert L-phenylalanine to d-phenylalaninol. | High yield (60-70%) and enantioselectivity (>99% ee) in water. | rsc.org |
| Aqueous Synthesis | Safer solvents and reagents | Microwave-assisted SPPS using water-dispersible Fmoc-amino acid nanoparticles. | Environmentally friendly method, high purity products. | mdpi.comnih.gov |
| Alternative Solvents | Safer solvents | Using propylene carbonate instead of DMF or DCM in peptide synthesis. | Comparable purity and yields to traditional solvents. | rsc.org |
| One-Pot Reduction | Reduced waste, atom economy | Boc₂O activation followed by NaBH₄ reduction of Fmoc-amino acids. | Rapid, racemization-free synthesis of amino alcohols. | niscpr.res.in |
Challenges in Scalable and High-Purity Synthesis
The large-scale and high-purity synthesis of this compound presents several significant challenges that researchers and manufacturers must overcome. These challenges primarily revolve around maintaining stereochemical integrity and minimizing the formation of process-related impurities.
Control of Diastereomeric and Enantiomeric Purity
A paramount challenge in the synthesis of this compound is the stringent control of its stereochemistry. The biological activity and physical properties of peptides and other molecules incorporating this building block are highly dependent on its chiral purity. mdpi.com Therefore, preventing epimerization, the conversion of the desired d-enantiomer to its l-enantiomer, is critical.
Epimerization can occur at various stages of the synthesis, particularly during the activation of the amino acid for coupling reactions in peptide synthesis. mdpi.com The use of certain bases and coupling reagents, as well as elevated temperatures, can increase the risk of racemization. mdpi.comacs.org For instance, in solid-phase peptide synthesis (SPPS), the repeated exposure to basic conditions required for Fmoc group removal can contribute to the gradual epimerization of the C-terminal amino acid. mdpi.com
To achieve high enantiomeric purity, often exceeding 99%, specialized synthetic strategies are employed. nih.gov One such strategy involves the use of chiral auxiliaries or catalysts that can direct the stereochemical outcome of key reactions. researchgate.net For example, the use of chiral Ni(II) complexes has been shown to be effective in producing enantiopure amino acids on a gram scale. researchgate.net Furthermore, careful selection of coupling reagents and reaction conditions is crucial. Reagents known for low racemization potential, such as those based on hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma), are often preferred. acs.org
The separation of diastereomers, should they form, can be a complex and costly process, often requiring chiral chromatography techniques. acs.orgmdpi.com Therefore, the primary focus remains on preventing their formation in the first place through meticulous process optimization and control.
Mitigation of Undesired Side Reactions During Synthesis
One common side reaction is the formation of diketopiperazines. iris-biotech.de This intramolecular cyclization can occur, particularly when dealing with dipeptide sequences, and is favored by the basic conditions used for Fmoc deprotection. iris-biotech.de The use of dipeptide building blocks or alternative deprotection reagents can help mitigate this issue. iris-biotech.de
Another significant side reaction is the formation of aspartimide, especially when an aspartic acid residue is present in the peptide sequence. mdpi.comnih.gov This side reaction is induced by the base used for Fmoc deprotection and can lead to a mixture of α- and β-peptides, as well as racemization. mdpi.comnih.gov Strategies to minimize aspartimide formation include the use of sterically hindered protecting groups for the aspartic acid side chain or the addition of acidic modifiers to the deprotection solution. nih.govpeptide.com
Furthermore, the introduction of the Fmoc protecting group itself can lead to side reactions. For example, the use of Fmoc-Cl can sometimes result in the formation of Fmoc-dipeptides, while Fmoc-OSu may lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH as byproducts. ub.edu The development of novel acylating reagents, such as Fmoc-2-MBT, has been explored to circumvent these issues. ub.edu
The presence of bulky residues in a peptide sequence, including derivatives of phenylalanine, can also lead to aggregation of the growing peptide chain, complicating the synthesis and purification processes. google.comnih.gov This is a particular challenge in solid-phase peptide synthesis, where aggregation can hinder reagent access and lead to incomplete reactions. nih.gov To address this, researchers may employ strategies such as the use of pseudoprolines or backbone-protecting groups to disrupt secondary structure formation. nih.gov
The scalable and high-purity synthesis of this compound, therefore, requires a multi-faceted approach that includes careful selection of starting materials, protecting groups, coupling reagents, and reaction conditions to control both stereochemistry and the formation of undesired byproducts.
Structural Modification and Derivatization Studies of Fmoc D Phenylalaninol Scaffolds
Strategic Functionalization of the Aromatic Ring
The phenyl ring of Fmoc-d-phenylalaninol is a prime target for modification, offering a platform to introduce a wide array of functional groups. These substitutions can profoundly influence the molecule's electronic properties, hydrophobicity, and steric profile, thereby altering its interaction with biological targets or its self-assembly behavior.
Halogenation of the aromatic ring is a widely employed strategy to enhance the properties of phenylalanine derivatives. Introducing halogens such as fluorine, chlorine, bromine, and iodine can significantly impact molecular recognition, metabolic stability, and self-assembly propensities through mechanisms like altered hydrophobicity, dipole moments, and the potential for halogen bonding. researchgate.netrsc.org
Research has demonstrated that incorporating single halogen substituents onto the aromatic side chain of Fmoc-phenylalanine derivatives dramatically improves their capacity for self-assembly into fibrillar networks, which promotes hydrogelation in aqueous solutions. researchgate.netrsc.orgmdpi.com The specific halogen and its position on the ring (ortho, meta, or para) have a strong influence on the rate of assembly and the mechanical properties of the resulting hydrogel. researchgate.netrsc.org For instance, studies on di-fluorinated Fmoc-Phe derivatives revealed significant differences in hydrogel rigidity based on the fluorine atoms' positions. The Fmoc-3,5F-Phe hydrogel exhibited a storage modulus (G') of over 50,000 Pa, substantially higher than that of Fmoc-3,4F-Phe (4,800 Pa) and the parent Fmoc-Phe (1,600 Pa), indicating that precise atomic modifications can be used to tune material properties. mdpi.com
In the context of bioactivity, halogenation has been used to modulate the cytotoxic effects of peptides containing these modified amino acids. A study involving analogs of the somatostatin (B550006) peptide BIM-23052, which contains D-Phe, showed that introducing fluorinated phenylalanine residues resulted in compounds with micromolar cytotoxicity against human breast and hepatocellular cancer cell lines. nih.gov The analog with a 2-fluoro-phenylalanine residue displayed enhanced selectivity against the hepatocellular cancer line. nih.gov Furthermore, iodinated derivatives such as Fmoc-4-iodo-D-phenylalanine are utilized to improve metabolic stability and bioavailability. smolecule.com Halogenation can also enhance thermal stability; for example, a d-(4-I)-Phe-l-Phe dipeptide hydrogel was stable up to 74°C, a significant increase compared to its non-halogenated and fluorinated counterparts which disassembled at 42–47°C. acs.org
| Derivative | Key Finding | Application Context |
| Fmoc-3,5F-Phe | Exhibits high rigidity with a storage modulus (G') > 50,000 Pa. mdpi.com | Material Science, Hydrogels |
| Fmoc-3,4F-Phe | Shows a moderate storage modulus (G') of 4,800 Pa. mdpi.com | Material Science, Hydrogels |
| Fmoc-F5-Phe | Forms rigid supramolecular gels at concentrations as low as 0.1 wt%. psu.edu | Material Science, Hydrogels |
| D-Phe(2-F) Analog | Displayed selective cytotoxicity against human hepatocellular cancer cell lines. nih.gov | Medicinal Chemistry, Peptidomimetics |
| d-(4-I)-Phe-l-Phe | Increased thermal stability of hydrogels up to 74°C. acs.org | Material Science, Stable Hydrogels |
Beyond halogenation, introducing other functional groups to the aromatic ring allows for a broader range of property tuning. Electron-withdrawing groups such as nitro (NO₂) and cyano (CN) have been explored to modulate the electronic character of the phenyl ring, which in turn influences intermolecular interactions and self-assembly. nih.gov
A significant area of research involves the introduction of bioisosteres or groups that can engage in specific biological interactions. For example, the synthesis of N-α-Fmoc-4-(phosphonodifluoromethyl)-L-phenylalanine introduces a phosphonate (B1237965) group, a known phosphate (B84403) mimic, onto the scaffold. acs.org This modification is particularly relevant for designing enzyme inhibitors or modulators of signaling pathways involving phosphorylation. Another approach is the incorporation of a tetrazole ring, as demonstrated in the synthesis of L-4-(tetrazol-5-yl)-phenylalanine (Tpa). The tetrazole group acts as a bioisostere for a carboxylic acid, offering similar acidic properties but with a different spatial arrangement and improved metabolic stability. researchgate.net These Nα-Fmoc-Tpa derivatives are well-suited for solid-phase peptide synthesis, allowing for their seamless integration into peptide sequences. researchgate.net
| Substituent | Position | Purpose of Modification |
| -CN, -NO₂ | 4-position | Modulate nanostructure through electron-withdrawing effects. nih.gov |
| -CF₂PO(OH)₂ | 4-position | Introduce a phosphate mimic for enzyme inhibition studies. acs.org |
| Tetrazol-5-yl | 4-position | Act as a carboxylic acid bioisostere with enhanced stability. researchgate.net |
Side Chain Elaboration and Diversification for Functional Enhancement
Side chain elaboration involves more complex modifications than simple substitution on the aromatic ring, aiming to introduce new functionalities or steric properties. These strategies often rely on advanced synthetic methods to build upon the basic phenylalaninol framework.
One powerful technique is the palladium-catalyzed C–H functionalization, which allows for the direct arylation of the tryptophan indole (B1671886) ring but also provides a methodology applicable to other aromatic amino acids. acs.org This approach can be used to create biaryl phenylalanine derivatives, effectively extending the side chain and introducing new vectors for molecular interactions. Such macrocyclization strategies, where a tryptophan residue is intramolecularly arylated with an iodo-phenylalanine residue, have been used to form 15- to 25-membered rings, showcasing a method for creating complex peptide scaffolds. acs.org These methods for creating side-chain to side-chain linkages highlight the potential for significant diversification of the this compound structure, transforming it into a constrained or more elaborate peptidomimetic.
Integration into Hybrid Structures for Bioconjugation Applications
This compound and its derivatives are valuable components for creating hybrid molecular structures and bioconjugates. Their defined stereochemistry and the versatile chemistry of the Fmoc protecting group and the amino alcohol function allow for their integration into larger molecules with tailored biological functions. nih.gov
Chemoselective ligation techniques are essential for building these complex structures. Methods such as thiocarbamate ligation, which involves the reaction of a thiol with a phenylthiocarbamate, provide an efficient way to link peptide fragments or attach the amino acid scaffold to other molecules in aqueous conditions at neutral pH. acs.org The resulting thiocarbamate bond can also act as a bioisostere of a peptide bond, making this a useful tool in the design of peptidomimetics and other bioconjugates. acs.org The ability to incorporate these modified building blocks using standard solid-phase peptide synthesis (SPPS) further facilitates their use in creating complex hybrid molecules for a range of applications, from targeted therapeutics to advanced biomaterials. nih.gov
Cutting Edge Analytical and Spectroscopic Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for separating Fmoc-d-Phenylalaninol from reaction mixtures and assessing its purity. High-performance liquid chromatography and gas chromatography-mass spectrometry are particularly vital in this context.
The biological and chemical function of chiral molecules is critically dependent on their enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee) of this compound, ensuring that the desired D-enantiomer is not contaminated with its L-counterpart. unife.it
This separation is achieved using a chiral stationary phase (CSP), which interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are highly effective for resolving the enantiomers of N-Fmoc protected amino acids. researchgate.netsigmaaldrich.com The differential interaction causes one enantiomer to be retained longer on the column than the other, resulting in their separation. researchgate.net Detection is typically performed using UV or fluorescence detectors, with the Fmoc group providing a strong chromophore for sensitive detection. researchgate.net The enantiomeric excess is calculated by comparing the peak areas of the D- and L-enantiomers in the resulting chromatogram. Methods have been developed that can resolve enantiomers of Fmoc-amino acids in under 5 minutes. unife.it
Table 1: Typical Chiral HPLC Parameters for Fmoc-Amino Acid Derivatives
| Parameter | Description |
|---|---|
| Chiral Stationary Phase (CSP) | Amylose or Cellulose derivatives (e.g., Chiralpak series) |
| Mobile Phase | Typically a mixture of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid (TFA). sigmaaldrich.com |
| Detection | UV absorbance (e.g., at 254 nm or 265 nm); Fluorescence (Excitation ~265 nm, Emission ~315 nm). researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min. unife.it |
| Result | Baseline separation of D- and L-enantiomers, allowing for quantification of enantiomeric excess (ee%). |
This table presents typical parameters used in chiral HPLC for the analysis of Fmoc-amino acid derivatives, which are applicable to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. springernature.comd-nb.info Impurities can arise from starting materials, solvents used during synthesis and purification, or side reactions. chromatographyonline.com
In this technique, the sample is injected into the gas chromatograph, where it is vaporized. The volatile components are then separated based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each impurity. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, the method is highly effective for detecting residual solvents or volatile reagents. springernature.com For non-volatile impurities, techniques like HPLC-MS are more suitable. chromatographyonline.comresearchgate.net
Table 2: Potential Volatile Impurities in this compound Detectable by GC-MS
| Potential Impurity | Origin |
|---|---|
| Piperidine | Reagent used for Fmoc deprotection (if present as a contaminant). |
| Toluene | Common solvent in organic synthesis. |
| Dichloromethane (B109758) | Common solvent in organic synthesis and chromatography. |
| Ethyl Acetate | Common solvent for extraction and chromatography. |
| Hexane | Common solvent for chromatography. |
This table lists examples of volatile impurities that could potentially be found in a sample of this compound and are readily detectable by GC-MS.
Advanced Mass Spectrometry for Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Soft ionization techniques are particularly favored as they can generate intact molecular ions.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing non-volatile and thermally labile compounds like this compound. scielo.brresearchgate.net The method involves dissolving the sample in a polar, volatile solvent and spraying it through a high-voltage capillary to create an aerosol of charged droplets. As the solvent evaporates, intact molecular ions are released into the gas phase and directed into the mass analyzer. researchgate.net
For this compound, ESI-MS in positive ion mode typically reveals the protonated molecular ion [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. researchgate.netnih.gov The high mass accuracy of modern mass spectrometers allows for the confirmation of the elemental composition. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion, subjecting it to fragmentation, and analyzing the resulting fragment ions to further confirm the molecular structure. scielo.br
Table 3: Expected ESI-MS Ions for this compound (C₂₄H₂₃NO₃)
| Ion Species | Formula | Calculated Mass-to-Charge Ratio (m/z) |
|---|---|---|
| [M+H]⁺ | [C₂₄H₂₄NO₃]⁺ | 386.1751 |
| [M+Na]⁺ | [C₂₄H₂₃NO₃Na]⁺ | 408.1570 |
| [M+K]⁺ | [C₂₄H₂₃NO₃K]⁺ | 424.1309 |
This table shows the calculated m/z values for the primary ions expected from this compound in positive mode ESI-MS.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed chemical information about the outermost 1-2 nanometers of a solid sample. nih.govresearchgate.net This method is valuable for assessing the purity of the material's surface, analyzing thin films, or studying surface modifications. npl.co.uk
In ToF-SIMS, a pulsed primary ion beam (e.g., Bi₃⁺) bombards the sample surface, causing the ejection of secondary ions. acs.org These ejected ions are then accelerated into a time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio. The technique provides high mass resolution and can detect characteristic fragment ions that identify the molecules present on the surface. nih.gov Studies on similar molecules, like Fmoc-pentafluoro-L-phenylalanine, have demonstrated the utility of ToF-SIMS in identifying characteristic ions from both the Fmoc protecting group and the amino acid moiety, making it a powerful tool for the surface characterization of this compound. acs.orgbohrium.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between atoms.
For this compound, ¹H NMR and ¹³C NMR are fundamental. The ¹H NMR spectrum gives information on the number of different types of protons and their neighbors. Key signals would include those from the aromatic protons of the fluorenyl and phenyl groups, the methylene (B1212753) and methine protons of the fluorenyl group, and the protons of the phenylalaninol backbone. chemicalbook.com The integration of these signals confirms the relative number of protons in each environment.
Table 4: Representative ¹H NMR Chemical Shift Data for Fmoc-Phenylalanine Derivatives
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Fmoc & Phenyl) | 7.20 - 7.90 | Multiplet |
| NH (Amide) | ~5.5 - 6.5 | Doublet |
| CH (alpha-carbon) | ~4.3 - 4.5 | Multiplet |
| CH (Fmoc) | ~4.2 - 4.3 | Triplet |
| CH₂ (Fmoc) | ~4.1 - 4.2 | Doublet |
| CH₂ (beta-carbon) | ~2.9 - 3.1 | Multiplet |
| CH₂OH | ~3.5 - 3.7 | Multiplet |
| OH | Variable | Singlet (broad) |
This table provides approximate chemical shift ranges based on data for analogous compounds like Fmoc-Phenylalanine. chemicalbook.com Exact values for this compound may vary depending on the solvent and experimental conditions.
Vibrational Spectroscopy for Intermolecular Interactions (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to investigate the intermolecular interactions that drive the self-assembly of Fmoc-phenylalanine derivatives. rsc.org By analyzing the vibrational modes of the molecule, researchers can elucidate the formation of hydrogen bonds and the arrangement of secondary structures, which are crucial for the development of hydrogels and other self-assembled materials. rsc.orgrsc.org
Key spectral regions in the FTIR analysis of Fmoc-phenylalanine systems include the Amide I and Amide II bands. The Amide I band, typically found between 1600 and 1700 cm⁻¹, is primarily associated with the C=O stretching vibration of the amide group. The presence of peaks around 1630 cm⁻¹ and 1685 cm⁻¹ in the Amide I region is indicative of an antiparallel β-sheet arrangement of the peptide backbone. mdpi.com This specific conformation is a hallmark of the self-assembled fibrillar networks that constitute the hydrogel matrix.
Studies have shown that the environment, such as the presence of different buffers (e.g., phosphate (B84403), HEPES), can influence the FTIR spectra, highlighting changes in the molecular structure. researchgate.net For instance, differences in the spectra of Fmoc-phenylalanine in various buffers suggest that buffer ions can play a role in the self-assembly process. rsc.org Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly useful variant for studying these systems, as it allows for the analysis of samples in their native, hydrated state. rsc.org
The carbamate (B1207046) group of the Fmoc moiety also contributes to the vibrational spectrum and is considered crucial for directing the one-dimensional growth of fibrils through hydrogen bonding. acs.org The analysis of these and other characteristic peaks provides a detailed picture of the non-covalent interactions, including π-π stacking of the fluorenyl groups, that stabilize the self-assembled structures. mdpi.com
Table 1: Key FTIR Bands for Fmoc-Phenylalanine Derivatives and their Assignments
| Spectral Region (cm⁻¹) | Vibrational Mode | Structural Interpretation |
| ~1630 & ~1685 | Amide I (C=O stretch) | Antiparallel β-sheet conformation |
| 1600 - 1700 | Amide I | C=O stretching of the amide group |
| Amide II | N-H bending and C-N stretching | Information on secondary structure |
Electronic Spectroscopy for Conformational Studies (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy is a fundamental technique employed to study the electronic transitions within this compound and its derivatives, providing valuable information about molecular conformation and aggregation. The characteristic absorption of the fluorenyl group in the Fmoc moiety allows for the tracking of self-assembly processes. researchgate.net
The UV-Vis spectrum of this compound is dominated by the strong absorption of the fluorenyl group, typically exhibiting maxima around 265 nm and 290 nm. Changes in the position and intensity of these absorption bands can indicate alterations in the local microenvironment and the extent of π-π stacking between the aromatic rings upon self-assembly. rsc.org
For instance, an increase in absorption intensity or a shift in the absorption maximum can be correlated with the formation of aggregated structures. This technique is often used in conjunction with other methods to monitor the kinetics of hydrogelation or the formation of other self-assembled architectures. researchgate.net UV-Vis reflection spectroscopy has also been utilized to study the enrichment of Fmoc-amino acid derivatives at interfaces, such as a phospholipid monolayer, providing insights into their interactions with model cell membranes. rsc.org
The straightforward nature of UV-Vis spectroscopy makes it a valuable tool for initial characterization and for monitoring changes in the system in response to various stimuli, such as pH or temperature. nih.gov
Table 2: Typical UV-Vis Absorption Maxima for the Fmoc Group
| Wavelength (nm) | Associated Electronic Transition | Significance |
| ~265 | π-π* transition of the fluorenyl ring | Characteristic absorption used for quantification and monitoring self-assembly |
| ~290 | π-π* transition of the fluorenyl ring | Characteristic absorption used for quantification and monitoring self-assembly |
Circular Dichroism for Chiral Conformational Analysis
Circular Dichroism (CD) spectroscopy is an indispensable tool for investigating the chiral and conformational aspects of this compound self-assembly. This technique measures the differential absorption of left- and right-circularly polarized light, which is exquisitely sensitive to the secondary structure of peptides and the spatial arrangement of chromophores. nih.govnih.gov
In the context of this compound, CD spectroscopy provides critical information on the formation of β-sheet structures, a common motif in the self-assembled hydrogels of Fmoc-amino acids. rsc.org The CD spectrum of Fmoc-d-phenylalanine and its enantiomer, Fmoc-l-phenylalanine, show approximately equal and opposite signals, which is a characteristic of chiral molecules. researchgate.net
The far-UV region of the CD spectrum (typically below 240 nm) is used to analyze the peptide backbone conformation. The presence of specific spectral features, such as a minimum around 218 nm, is often associated with the formation of β-sheets. The near-UV region (250-350 nm) is dominated by signals from the aromatic fluorenyl group. Changes in the CD signals in this region can indicate the ordering and stacking of these aromatic moieties during self-assembly. mdpi.com For instance, the appearance of negative peaks in the CD spectrum can suggest the formation of ordered three-dimensional structures. mdpi.com
Temperature-dependent CD studies can reveal the stability of these self-assembled structures and any conformational transitions that occur with changes in temperature. acs.org By analyzing the CD spectra, researchers can gain a detailed understanding of the hierarchical self-assembly process, from the initial folding of individual molecules to the formation of macroscopic fibrillar networks.
Table 3: Characteristic Circular Dichroism Signals for Fmoc-Amino Acid Assemblies
| Wavelength Region | Chromophore | Structural Information |
| Far-UV (<240 nm) | Peptide Backbone | Presence of secondary structures like β-sheets |
| Near-UV (250-350 nm) | Fluorenyl Group | Ordering and π-π stacking of aromatic moieties |
Rheological Characterization of Self-Assembled Systems
Rheology is the study of the flow and deformation of matter, and it is a critical technique for characterizing the mechanical properties of self-assembled systems like the hydrogels formed by this compound derivatives. mdpi.com Oscillatory rheology is particularly informative, providing quantitative data on the viscoelastic properties of the material, such as the storage modulus (G') and the loss modulus (G''). nih.govresearchgate.net
The storage modulus (G') represents the elastic component of the hydrogel, indicating its ability to store deformation energy, while the loss modulus (G'') represents the viscous component, related to the energy dissipated as heat. A key characteristic of a true gel is that G' is significantly larger than G'' and both are independent of frequency over a certain range. The magnitude of G' is a direct measure of the gel's stiffness. mdpi.com
The rheological properties of Fmoc-phenylalanine hydrogels are highly dependent on various factors, including the concentration of the gelator, the method of preparation (e.g., pH change, solvent exchange), and the presence of additives or co-assembling molecules. mdpi.comnih.govresearchgate.net For example, the storage modulus can vary by several orders of magnitude depending on the preparation conditions. mdpi.com
Frequency sweep experiments are used to probe the network structure over a range of timescales, while strain sweep experiments determine the linear viscoelastic region, where the mechanical response is independent of the applied strain. rsc.org Time sweep experiments can monitor the kinetics of gel formation. rsc.org The shear-thinning behavior of these hydrogels, where viscosity decreases with increasing shear rate, is another important property that can be assessed through rheological measurements. rsc.org
Table 4: Rheological Parameters for Characterizing Fmoc-Phenylalanine Hydrogels
| Parameter | Symbol | Description | Significance |
| Storage Modulus | G' | A measure of the elastic response of the material. | Indicates the stiffness and strength of the hydrogel network. |
| Loss Modulus | G'' | A measure of the viscous response of the material. | Represents the energy dissipated as heat. |
| Complex Viscosity | η* | The overall resistance to flow under oscillatory shear. | Characterizes the viscoelastic nature of the material. |
Applications in Supramolecular Chemistry and Advanced Biomaterials
Principles of Self-Assembly and Nanostructure Formation
The spontaneous organization of molecules into well-defined, stable, and non-covalently bonded architectures is known as self-assembly. For Fmoc-amino acid derivatives, this process is primarily driven by a combination of non-covalent interactions that lead to the formation of complex supramolecular structures.
The self-assembly of Fmoc-D-phenylalaninol is fundamentally directed by the chemical properties of its constituent parts. The Fmoc group, a large aromatic moiety, is the primary driver of this process. nih.gov Its inherent hydrophobicity and aromaticity facilitate π-π stacking interactions, where the electron clouds of adjacent fluorenyl rings overlap and create a stabilizing attraction. rsc.orgacs.org These aromatic interactions are a key enthalpic and entropic driving force, encouraging the molecules to coalesce and adopt ordered arrangements to minimize contact with an aqueous environment. rsc.org
In addition to the Fmoc group, the phenyl ring of the phenylalaninol side chain also participates in these π-π stacking interactions, further stabilizing the assembled structures. acs.org While π-π stacking provides the core framework, the process is complemented by other non-covalent forces, such as hydrogen bonding, which is particularly relevant for the hydroxyl and carbamate (B1207046) groups present in this compound. acs.org The interplay between these forces dictates the final architecture of the self-assembled material. Structural studies on related Fmoc-amino acid compounds indicate that π-π interactions involving the Fmoc groups are crucial for directing the unilateral growth of fibrils. acs.org
Under appropriate conditions, the self-assembly of Fmoc-amino acid derivatives leads to the formation of one-dimensional (1D) nanostructures, most commonly nanofibers or nanofibrils. acs.orgresearchgate.net These fibrils are formed by the hierarchical organization of the molecules, often involving arrangements like β-sheets stabilized by hydrogen bonds and laterally assembled through π-π stacking. acs.org
These individual nanofibrils, typically with diameters in the nanometer range, can entangle to form a three-dimensional (3D) network. researchgate.netnih.gov This fibrous network can immobilize a large volume of water molecules, resulting in the formation of a hydrogel—a viscoelastic solid material with high water content. researchgate.netresearchgate.net The mechanical and physical properties of these hydrogels, such as their stiffness and porosity, are directly related to the density and interconnectivity of the fibrillar network. acs.org The ability to form these biocompatible and biodegradable hydrogels at physiological pH has made these molecules highly attractive for biomedical applications. researchgate.net
The self-assembly process and subsequent hydrogelation can be precisely controlled by altering external conditions. This responsiveness allows for the fabrication of "smart" materials that can be formed or disassembled on demand.
Solvent: A common technique to induce self-assembly is the "solvent switch" method. The this compound is first dissolved in a polar organic solvent, such as dimethyl sulfoxide (DMSO). The subsequent addition of water reduces the solubility of the hydrophobic molecule, triggering its aggregation and assembly into nanofibers and, ultimately, a hydrogel. nih.govacs.org The final properties of the gel can be tuned by varying the solvent-to-water ratio. nih.gov
pH: For Fmoc-protected amino acids that contain a carboxylic acid group, pH is a critical trigger. The "pH switch" method involves dissolving the compound at a high pH where the carboxyl group is deprotonated and charged, preventing assembly through electrostatic repulsion. Lowering the pH neutralizes this charge, initiating rapid self-assembly. acs.orgnih.gov While this compound lacks a carboxylic acid, pH can still influence the hydrogen bonding network and other subtle electrostatic interactions, thereby affecting the assembly process. researchgate.net
Temperature: Thermal stimuli can also be employed. The compound can be dissolved in water at an elevated temperature, and upon cooling, the decrease in solubility can induce self-assembly and gelation. researchgate.netrsc.org Some hydrogel systems based on related compounds have demonstrated responsiveness to temperature changes, which can be exploited for specific applications. researchgate.net
| Stimulus | Method | Outcome on Self-Assembly |
| Solvent | Addition of a non-solvent (e.g., water) to an organic solution (e.g., DMSO). nih.govacs.org | Triggers aggregation and formation of nanofibrillar network due to decreased solubility. |
| pH | Lowering pH for related Fmoc-amino acids. acs.org | Reduces electrostatic repulsion, initiating gelation. The effect on phenylalaninol is less direct but still influential on interactions. researchgate.net |
| Temperature | Cooling a heated aqueous solution. researchgate.netrsc.org | Induces self-assembly and hydrogel formation as solubility decreases. |
Development of Functional Biomaterials
The self-assembling properties of this compound enable its use in creating functional biomaterials with applications ranging from regenerative medicine to advanced therapeutics.
The hydrogels formed from Fmoc-amino acid derivatives serve as excellent candidates for tissue engineering scaffolds. Their structure, composed of nanofibers and high water content, closely mimics the natural extracellular matrix (ECM) that surrounds cells in tissues. researchgate.netresearchgate.net This biomimicry provides a suitable microenvironment for cells to adhere, proliferate, and differentiate.
These scaffolds are biocompatible and can be designed to have mechanical properties that match the target tissue. nih.gov Research on related Fmoc-peptide hydrogels has demonstrated their ability to support the growth of various cell types, including fibroblasts and chondrocytes, making them promising for applications in skin regeneration and cartilage repair. nih.govresearchgate.net The injectable nature of some of these hydrogels allows for minimally invasive delivery to a target site in the body. researchgate.net
The porous, nanofibrillar network of hydrogels derived from this compound can be used to encapsulate therapeutic agents, such as small molecule drugs or larger proteins, for controlled release. researchgate.netbeilstein-journals.orgresearchgate.net The drug is physically entrapped within the hydrogel matrix during the self-assembly process.
The release of the encapsulated cargo is typically governed by diffusion through the hydrogel network. acs.org The rate of release can be tailored by modulating the properties of the hydrogel, such as the fiber density and pore size, which can be controlled by the initial concentration of the gelator and the gelation conditions. acs.org This platform allows for sustained and localized delivery of therapeutics, which can enhance efficacy and reduce systemic side effects. acs.org For instance, studies have shown that the release of model dyes from Fmoc-phenylalanine hydrogels follows Fickian diffusion, indicating a predictable release profile. acs.org The stimuli-responsive nature of these gels also opens the possibility for on-demand drug release triggered by local environmental changes. rsc.org
| Application Area | Function of Hydrogel | Key Findings from Related Compounds |
| Tissue Engineering | 3D scaffold mimicking the extracellular matrix. researchgate.netresearchgate.net | Supports cell adhesion, proliferation, and retention of phenotype. nih.gov |
| Drug Delivery | Matrix for encapsulation and sustained release of therapeutics. beilstein-journals.orgresearchgate.net | Release is governed by diffusion through the nanofibrillar network; can be tailored by modulating gel properties. acs.org |
Investigation of Biological Activities and Underlying Molecular Mechanisms
Antimicrobial Properties and Biofilm Modulation
Recent research has identified the antimicrobial properties of fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acids, particularly Fmoc-phenylalanine (Fmoc-F). researchgate.net This small molecule has demonstrated notable efficacy, primarily against Gram-positive bacteria. nih.govnih.gov Its activity is attributed to its surfactant-like properties, which also allow it to inhibit and eradicate bacterial biofilms, complex communities of microorganisms that are notoriously difficult to treat. nih.gov
Fmoc-phenylalanine has been shown to be effective against a variety of Gram-positive bacteria, including the highly resistant pathogen Methicillin-resistant Staphylococcus aureus (MRSA). nih.govrsc.org Studies have demonstrated that Fmoc-F can reduce the bacterial load both in laboratory settings (in vitro) and in animal models of skin wound infections. nih.govrsc.org While it shows potent activity against Gram-positive strains, its efficacy against Gram-negative bacteria is weaker, largely due to the compound's inability to effectively cross the outer membrane of these bacteria. nih.govrsc.org In addition to its bactericidal effects, Fmoc-F also exhibits significant anti-biofilm activity, capable of both preventing the formation of biofilms by S. aureus and eradicating pre-formed biofilms. nih.govscispace.com
Table 1: Documented Antimicrobial and Anti-biofilm Activity of Fmoc-Phenylalanine
| Target Organism | Type of Activity | Key Findings |
|---|---|---|
| Gram-Positive Bacteria | Antibacterial | Effective against a variety of strains. nih.govrsc.org |
| Staphylococcus aureus (MRSA) | Antibacterial | Demonstrates efficacy against methicillin-resistant strains. nih.govrsc.org |
| Staphylococcus aureus | Anti-biofilm | Inhibits biofilm formation and eradicates existing biofilms. nih.gov |
| Pseudomonas aeruginosa | Anti-biofilm | Inhibits biofilm formation. nih.gov |
The primary antimicrobial action of Fmoc-phenylalanine is attributed to the disruption of the bacterial cell membrane. rsc.orgnih.gov The molecule exhibits surfactant-like properties, and its minimum bactericidal concentration is nearly equivalent to its critical micelle concentration. nih.govrsc.org This suggests that its ability to self-assemble and interact with lipids is key to its function.
At higher concentrations, Fmoc-F is believed to kill Gram-positive bacteria by altering membrane permeabilization and integrity. nih.govrsc.org This disruption leads to the triggering of oxidative and osmotic stress within the bacterial cell, ultimately causing cell death. nih.govrsc.org At lower, sub-micellar concentrations, the compound can still inhibit bacterial growth by entering the cell and interfering with intracellular processes, such as reducing glutathione levels. nih.govrsc.org In the context of biofilms, Fmoc-F is thought to affect stability by reducing key components of the extracellular matrix (ECM), such as proteins, carbohydrates, and extracellular DNA (eDNA). nih.gov
A significant finding is the ability of Fmoc-phenylalanine to act synergistically with established antibiotics, enhancing their efficacy and potentially broadening their spectrum of activity. nih.gov A notable example is its combination with aztreonam, an antibiotic that specifically targets Gram-negative bacteria. nih.govrsc.org While Fmoc-F alone is weak against these microbes, aztreonam appears to increase the permeability of the Gram-negative bacterial membrane, allowing Fmoc-F to enter the cell and exert its bactericidal effects. nih.govrsc.orgdntb.gov.ua This combination produces a potent synergistic effect against pathogens like P. aeruginosa. nih.govrsc.org
Furthermore, Fmoc-F treatment has been shown to synergistically inhibit biofilm formation when used in combination with antibiotics such as vancomycin and ampicillin. nih.govscispace.com This combinatorial approach is a promising strategy for managing persistent biofilm-associated infections. nih.gov
Table 2: Synergistic Effects of Fmoc-Phenylalanine with Other Antimicrobial Agents
| Combination Agent | Target Organism(s) | Observed Effect | Proposed Mechanism |
|---|---|---|---|
| Aztreonam | Gram-Negative Bacteria (e.g., P. aeruginosa) | Synergistic antibacterial activity. nih.govrsc.org | Aztreonam increases bacterial membrane permeability, enhancing the cellular uptake of Fmoc-F. rsc.orgdntb.gov.ua |
| Vancomycin | Biofilm-forming bacteria | Synergistic inhibition of biofilm formation. nih.govscispace.com | Combined action disrupts both bacterial cells and the biofilm matrix. |
Applications in Neuroscience Research
In neuroscience, Fmoc-protected amino acids and their derivatives, such as Fmoc-d-Phenylalaninol, serve as fundamental components for chemical synthesis rather than as direct therapeutic agents. Their primary role is as building blocks in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating custom peptides to study complex neurological processes. vectorlabs.comaltabioscience.com
Amino acids like phenylalanine are precursors to key neurotransmitters, including dopamine and norepinephrine, and play a crucial role in brain function. nih.govnih.gov By using Fmoc-protected versions of natural or unnatural amino acids and their derivatives, researchers can construct synthetic peptides that mimic endogenous ligands, act as receptor agonists or antagonists, or function as enzyme inhibitors within neurotransmitter systems. nih.govtmc.edu The Fmoc protecting group is essential for this process, as it temporarily blocks the amino group, allowing for the controlled, stepwise assembly of a specific amino acid sequence. altabioscience.compeptide.com This precise control enables the creation of novel molecules designed to interact with specific targets in the central nervous system, thereby mimicking or modulating the action of natural amino acid-based signaling molecules. nih.gov
Neuropeptides are critical regulators of neuronal activity and are implicated in numerous neurological diseases, including Alzheimer's, Parkinson's, and Huntington's disease. nih.govnih.gov Understanding their function often requires the creation of synthetic analogues to study their structure-activity relationships or to improve their stability for experimental use. nih.gov
Solid-phase peptide synthesis using Fmoc-amino acid building blocks is the standard method for producing these neuropeptide analogues. altabioscience.comnih.gov This technology allows scientists to systematically modify native peptide sequences—for instance, by substituting specific amino acids with D-isomers like D-phenylalanine (B559541) or its derivatives—to investigate how these changes affect peptide folding, receptor binding, and biological function. This exploration is vital for defining the roles of specific neuropeptides in health and for identifying which neuronal populations are vulnerable in degenerative neurological illnesses. nih.gov
Design of Peptide Mimetics for Receptor Modulation
This compound serves as a crucial building block in the design of peptide mimetics, which are molecules that mimic the structure and function of natural peptides. These mimetics are engineered to interact with biological receptors, thereby modulating their activity. The incorporation of the D-phenylalaninol (B555900) moiety can confer specific conformational properties and metabolic stability to the resulting peptidomimetic, making it a valuable tool in the development of therapeutic agents that target receptors involved in a wide range of physiological processes.
Structure-Activity Relationship (SAR) Studies of Peptide Alcohols
Peptide alcohols, which feature a hydroxyl group at the C-terminus instead of a carboxylic acid, are an important class of compounds with clinical significance. However, they have been relatively under-investigated in structure-activity relationship (SAR) studies, partly due to laborious and time-consuming synthetic methods. nih.gov The development of new synthetic strategies, such as using functionalized resins for the solid-phase synthesis of peptide alcohols from Fmoc-amino alcohols, has facilitated more straightforward and rapid production, paving the way for more extensive SAR studies. nih.gov
SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For peptide alcohols derived from building blocks like this compound, these studies involve systematically modifying the peptide sequence and observing the resulting changes in receptor binding affinity and functional activity. Key modifications can include altering amino acid sequences, introducing non-natural amino acids, and changing stereochemistry.
For instance, in the context of HIV-1 capsid binders, SAR studies on phenylalanine-containing peptidomimetics have shown that the phenylalanine core is crucial for maintaining antiviral activity. mdpi.com Modifications to linker portions and the introduction of different hydrophobic groups, such as a naphthalene ring, can significantly influence the potency and selectivity of the compounds. mdpi.com While these are not peptide alcohols, the principles of SAR are directly applicable. The systematic modification of peptide sequences to understand which residues are essential for binding and activity is a common strategy. rsc.org For example, alanine scans, D-amino acid scans, and truncations are used to probe the importance of specific residues and their stereochemistry for interaction with target proteins. rsc.org
The table below summarizes the antiviral activity of a series of novel phenylalanine derivatives, illustrating the kind of data generated in SAR studies.
| Compound | Anti-HIV-1 Activity (EC₅₀ in µM) | Cytotoxicity (CC₅₀ in µM) | Selectivity Index (SI) |
| I-7 | 2.93 ± 0.91 | > 175.75 | > 60 |
| I-9 | 2.84 ± 0.73 | > 165.83 | > 58 |
| I-19 | 2.53 ± 0.84 | > 153.85 | > 61 |
| I-21 | 2.69 ± 0.88 | > 169.20 | > 63 |
| PF-74 | 0.26 ± 0.08 | 73.83 ± 7.54 | 284 |
Data adapted from studies on phenylalanine-containing peptidomimetics as HIV-1 capsid binders. mdpi.com
Development of Receptor-Targeting Antagonists and Agonists
The structural features of this compound make it a valuable component in the synthesis of peptidomimetics designed to act as either antagonists (inhibitors) or agonists (activators) of specific receptors. The precise biological effect depends on how the peptidomimetic interacts with the receptor's binding pocket.
Antagonists are designed to bind to a receptor without eliciting the normal biological response, thereby blocking the action of the endogenous ligand. For example, a phenylalanine-based compound has been identified as an antagonist for the AMPA receptor, showing potential as an anticonvulsant and neuroprotective agent. mdpi.com Computational studies on the dopamine D4 receptor have revealed that antagonists tend to engage more amino acid residues in the binding site than agonists, suggesting they can form more stable complexes. nih.gov
Agonists , in contrast, bind to a receptor and trigger a conformational change that leads to a biological response. The development of agonists is crucial for treating conditions caused by a deficiency of the natural ligand. Minimal modifications to a peptide sequence can switch its function from an agonist to an antagonist. For instance, a subtle change in the structure of a potent κ-opioid receptor (KOR) agonist led to the creation of the first KOR-specific negative allosteric modulator, which is a type of antagonist. nih.gov
The design of receptor-targeting agents often involves creating libraries of compounds and screening them for desired activity. For example, plant-derived cyclic peptides have been explored as ligands for the cannabinoid type 2 receptor (CB2R). nih.gov One such peptide was identified as a full agonist of CB2R. Subsequent fragment-based design based on this agonist led to the development of bicyclic peptides that, conversely, acted as negative allosteric modulators or neutral antagonists of the same receptor. nih.gov This highlights the subtle structural modifications that can dictate whether a molecule activates or inhibits a receptor.
The table below illustrates the different functional outcomes of peptide modulators targeting the CB2R.
| Peptide | Receptor Target | Functional Activity |
| vodo-C1 | CB2R | Full Agonist |
| vBCL peptides | CB2R | Negative Allosteric Modulators / Neutral Antagonists |
Based on research into macrocyclic peptide modulators of the cannabinoid 2 receptor. nih.gov
Role in Protein Engineering and Modification
Protein engineering is the process of creating new proteins with desired functionalities by altering their amino acid sequences. wikipedia.org this compound and similar unnatural amino acids are instrumental in this field. They can be incorporated into peptides and proteins to introduce novel structural and functional properties that are not accessible with the 20 canonical amino acids.
One of the key challenges in protein modification is achieving site-selectivity, meaning the modification occurs at a specific, predetermined location in the protein sequence. nih.gov While phenylalanine is one of the less reactive amino acids, methods are being developed for its selective modification. chemrxiv.org For instance, a photoredox-based method has been developed for the site-selective bioconjugation of native phenylalanine residues in peptides and proteins. nih.gov This approach allows for the covalent attachment of chemical 'tags' to phenylalanine under mild conditions, which can be used to alter the protein's properties. chemrxiv.org
The incorporation of unnatural amino acids, facilitated by building blocks like this compound during solid-phase peptide synthesis, is a cornerstone of rational protein design. wikipedia.orgmdpi.com This strategy allows researchers to:
Enhance Stability: Introducing D-amino acids can make peptides resistant to degradation by proteases.
Constrain Conformation: Modifying the peptide backbone or side chains can lock the molecule into a specific three-dimensional shape that is optimal for receptor binding.
Introduce New Functionalities: Attaching fluorescent probes, cross-linkers, or other chemical moieties can create proteins with novel capabilities for research or therapeutic applications. nih.gov
For example, the introduction of a pyrazole label to a phenylalanine residue in insulin using a photoredox method caused the insulin hexamer to dissociate into its monomeric form. nih.gov This modification has the potential to create a more rapid-acting form of insulin for diabetes treatment. nih.gov This demonstrates how the targeted modification of a phenylalanine-like structure within a protein can profoundly alter its biochemical and therapeutic properties.
Future Perspectives and Research Trajectories
Innovations in Synthesis and Production Scalability for Research Applications
The advancement of research and the eventual translation of Fmoc-d-Phenylalaninol-based materials are critically dependent on efficient and scalable synthesis methods. Current research is focused on optimizing both chemical and enzymatic routes to improve yield, purity, and cost-effectiveness.
Innovations in chemical synthesis are largely centered on refining existing solid-phase peptide synthesis (SPPS) and solution-phase methodologies. For SPPS, the development of novel resins and coupling agents aims to enhance the efficiency of incorporating the d-amino alcohol moiety and to simplify the purification process. In solution-phase synthesis, researchers are exploring continuous flow manufacturing processes, which offer the potential for improved scalability, process control, and reduced production costs compared to traditional batch methods.
Enzymatic synthesis is a promising green alternative for producing chiral molecules like D-phenylalaninol (B555900). The use of enzymes such as phenylalanine ammonia (B1221849) lyases (PAL) in cascade reactions can enable the synthesis of D-phenylalanine (B559541) derivatives from inexpensive starting materials with high enantioselectivity. Further research is directed towards discovering and engineering more robust and efficient enzymes for the specific synthesis of D-phenylalaninol, which could significantly reduce the environmental impact and cost of production.
However, significant challenges remain in scaling up the production of non-canonical amino acids and their derivatives like this compound. Securing large quantities of high-purity starting materials can be a major hurdle, and the cost of goods for these specialized building blocks is often high. Future research will need to address these challenges through the development of more efficient synthetic pathways and the optimization of large-scale purification techniques.
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Advantages | Disadvantages | Future Research Direction |
| Solid-Phase Peptide Synthesis (SPPS) | High purity, well-established methodology | Use of excess reagents, challenges in scalability | Development of more efficient resins and coupling agents |
| Solution-Phase Synthesis | Scalable, potentially lower cost | More complex purification | Implementation of continuous flow manufacturing |
| Enzymatic Synthesis | High enantioselectivity, environmentally friendly | Enzyme stability and availability | Discovery and engineering of novel enzymes |
Rational Design for Tailored Material Properties and Tunable Responsiveness
A key area of future research lies in the rational design of this compound derivatives to create materials with precisely controlled properties and responsiveness to environmental stimuli. The self-assembly of these molecules into hydrogels and other nanostructures is primarily driven by a combination of π-π stacking of the Fmoc groups and hydrogen bonding interactions. By systematically modifying the molecular structure, it is possible to fine-tune these interactions and, consequently, the macroscopic properties of the resulting materials.
One promising approach is the modification of the phenyl group of the phenylalaninol side chain. For instance, the introduction of fluorine atoms can modulate the hydrophobicity and electronic properties of the molecule, leading to changes in hydrogel stability, mechanical strength, and drug release kinetics. Researchers are also exploring the incorporation of other functional groups onto the phenyl ring to impart specific functionalities, such as targeting ligands for cell-specific delivery or responsive moieties that trigger a change in material properties in response to pH, temperature, or specific enzymes.
Another avenue for rational design is the modification of the C-terminal alcohol group of phenylalaninol. This group provides a convenient handle for conjugation with other molecules, such as polymers, peptides, or therapeutic agents, to create multifunctional materials. For example, co-assembly of this compound with other Fmoc-amino acids or peptides can lead to the formation of multicomponent hydrogels with tunable mechanical properties and biological activities.
The ultimate goal of this research is to develop a predictive understanding of the relationship between molecular structure and material properties. This will enable the de novo design of this compound-based materials with tailored characteristics for specific applications, such as injectable hydrogels with shear-thinning and self-healing properties for drug delivery, or scaffolds with controlled degradation rates for tissue engineering.
Expansion of Biological Application Domains through Structural Diversification
The versatility of the this compound scaffold opens up a wide range of possibilities for expanding its biological applications through structural diversification. By introducing novel chemical moieties, researchers can impart new biological functions to the resulting materials, moving beyond their current use as simple scaffolds or delivery vehicles.
A significant area of interest is the development of this compound-based materials with inherent therapeutic activity. For example, the incorporation of antimicrobial peptides or small molecules into the structure could lead to the creation of hydrogels that not only provide a moist wound healing environment but also actively combat bacterial infections. nih.gov Similarly, the conjugation of anticancer drugs or targeting ligands could result in localized and sustained drug delivery systems that improve therapeutic efficacy while minimizing systemic side effects.
The use of the "d" enantiomer of phenylalaninol provides an intrinsic advantage in biological applications due to its increased resistance to proteolytic degradation compared to materials derived from natural L-amino acids. This enhanced stability is particularly beneficial for applications requiring long-term performance, such as implantable devices or long-term drug delivery depots.
Furthermore, structural diversification can be used to create "smart" biomaterials that can sense and respond to their biological environment. For example, incorporating enzyme-cleavable linkers could enable the on-demand release of therapeutic agents in the presence of disease-specific enzymes. The development of such responsive materials holds great promise for the creation of more effective and personalized therapies.
Table 2: Examples of Structural Diversification and Potential Biological Applications
| Structural Modification | Potential Biological Application |
| Incorporation of antimicrobial peptides | Antimicrobial wound dressings and coatings for medical devices |
| Conjugation of anticancer drugs | Localized cancer therapy |
| Attachment of cell-adhesion motifs (e.g., RGD) | Enhanced cell scaffolding for tissue engineering |
| Introduction of enzyme-cleavable linkers | Stimuli-responsive drug delivery systems |
Integration with Systems Biology and Personalized Medicine Approaches
The tunable nature of this compound-based biomaterials makes them highly amenable to integration with systems biology and personalized medicine approaches. By creating libraries of structurally diverse compounds and screening them in high-throughput assays, it is possible to identify materials with optimal properties for specific patients or disease states.
In the context of personalized medicine, this compound hydrogels could be tailored to a patient's individual needs. For example, the mechanical properties of a hydrogel scaffold for cartilage regeneration could be matched to the patient's specific anatomical requirements, or the release profile of a drug from a delivery system could be optimized based on their metabolic rate.
Systems biology approaches can be used to understand the complex interactions between this compound-based materials and biological systems. By using 'omics' technologies (e.g., genomics, proteomics, metabolomics) to analyze the cellular response to these materials, researchers can gain insights into their mechanisms of action and identify potential biomarkers for predicting their efficacy and safety. This knowledge can then be used to further refine the design of the materials for improved performance.
Furthermore, this compound-based 3D cell culture models offer a more physiologically relevant platform for drug screening and disease modeling compared to traditional 2D cell cultures. These models can be used to study disease progression in a more systemic context and to test the efficacy of personalized therapies before they are administered to patients.
Addressing Challenges in Translational Research and Application Development
Despite the significant potential of this compound-based materials, several challenges must be addressed to facilitate their translation from the laboratory to clinical and industrial applications.
A primary concern is the biocompatibility and potential toxicity of these materials. Although Fmoc-amino acid-based hydrogels have generally shown good biocompatibility in preclinical studies, a thorough evaluation of their long-term safety, including their degradation products, is essential. nih.gov
Manufacturing and quality control are also critical hurdles. The production of this compound and its derivatives must be compliant with Good Manufacturing Practices (GMP) to ensure their quality, purity, and consistency for clinical use. Developing robust and validated analytical methods for characterizing these materials is also crucial.
The regulatory pathway for biomaterials and medical devices can be complex and lengthy. mdpi.comtessy.com Early engagement with regulatory agencies, such as the FDA in the United States, is important to understand the requirements for preclinical and clinical testing. The lack of global harmonization of regulations can also pose a challenge for the international development and marketing of these products. researchgate.net
Finally, the cost-effectiveness of producing this compound-based materials on a large scale will be a key determinant of their commercial viability. While innovations in synthesis are expected to reduce costs over time, the initial high price of these specialized materials may limit their widespread adoption.
Overcoming these challenges will require a multidisciplinary effort involving chemists, materials scientists, biologists, clinicians, and regulatory experts. Continued investment in research and development, coupled with strategic planning for commercialization, will be essential to realize the full potential of this compound in a new generation of advanced biomaterials.
Q & A
Q. Basic
- HPLC : Assess purity (>98% via reverse-phase C18 columns) and resolve β-sheet aggregation artifacts .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., 387.43 g/mol for Fmoc-d-Phenylalanine derivatives) and detect impurities like Fmoc-β-Ala-OH .
- FTIR : Identify β-sheet formation (amide I band ~1620 cm⁻¹) during self-assembly .
How does this compound’s self-assembly mechanism differ under varying pH conditions?
Advanced
At pH >6.4, this compound forms flexible fibrils with antiparallel β-sheets, transitioning to rigid ribbons at intermediate pH (3.5–6.4) . Methodological insights:
- Oscillatory rheology : Quantify hydrogel stiffness (storage modulus G’ > loss modulus G’’) at high pH .
- TEM/WAXS : Visualize fibril morphology and crystallographic spacing (~4.7 Å for β-sheets) .
What experimental design considerations address pH-dependent structural contradictions in this compound assemblies?
Advanced
Contradictions arise from pKa shifts (theoretical pKa 3.5 vs. observed ~6.4). Mitigation strategies:
- Buffer selection : Use citrate (pH 2–6) or phosphate (pH 6–8) to stabilize ionic states .
- In situ FTIR : Monitor real-time structural changes during pH titration .
How should researchers handle this compound’s hygroscopicity and storage stability?
Q. Advanced
- Storage : Keep at +4°C in airtight containers with desiccants to prevent hydrolysis .
- Solubility : Use DMSO or DMF for dissolution; avoid aqueous buffers until experimental setup .
What side reactions occur during this compound coupling, and how are they resolved?
Q. Advanced
- Dipeptide formation : Minimize by controlling FmocCl stoichiometry and reaction time .
- β-alanine contamination : Source high-purity Fmoc-OSu and validate via LC-MS .
How do researchers reconcile discrepancies in reported pKa values for this compound?
Advanced
Apparent pKa shifts (~6.4 vs. theoretical 3.5) stem from self-assembly-induced protonation changes. Validate via:
- Potentiometric titration : Compare isolated vs. assembled states .
- Computational modeling : Simulate charge distribution in fibril vs. monomeric forms .
What guidelines ensure reproducible storage and handling of this compound?
Q. Basic
- Lyophilization : Store as a stable powder at -20°C for long-term use .
- Quality control : Perform TLC/HPLC pre-experiment to confirm integrity .
How do structural modifications (e.g., halogenation) alter this compound’s physicochemical properties?
Q. Advanced
- 4-Chloro derivatives : Enhance hydrophobicity, altering self-assembly kinetics (e.g., ribbon vs. fibril dominance) .
- Azido modifications : Enable click chemistry for functionalization (e.g., Fmoc-L-Phe(4-N₃)-OH) but require inert atmospheres to prevent degradation .
What analytical methods best resolve purity challenges in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
